![molecular formula C27H21N5O3S2 B2495382 N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 488095-61-0](/img/structure/B2495382.png)

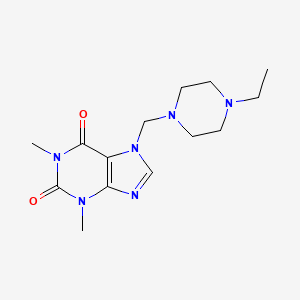

N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, including the formation of sulfonamides by reacting sulfonyl chlorides with amines or by rearranging sulfonamide derivatives under specific conditions (Dohmori, 1964)(Dohmori, 1964). Complex sulfonamides, such as the one of interest, typically require sophisticated synthetic routes that may involve the use of protecting groups, activation of intermediates, and strategic use of coupling reactions to introduce various functional groups.

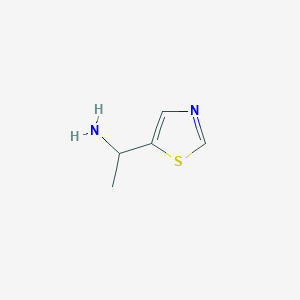

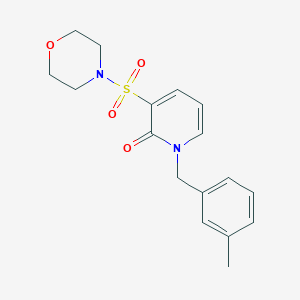

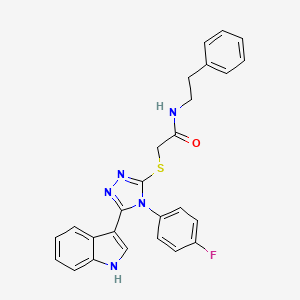

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives reveals significant insights into their potential interactions and stability. For example, crystallographic studies often show that π–π interactions and hydrogen bonding play crucial roles in stabilizing these molecules (Mohamed-Ezzat et al., 2023)(Mohamed-Ezzat et al., 2023). Such interactions are crucial for understanding the molecular conformation, reactivity, and the potential for binding to biological targets.

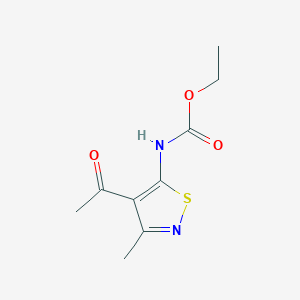

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including rearrangements, substitutions, and additions. These reactions are influenced by the presence of functional groups, such as the triazole ring, which can participate in nucleophilic and electrophilic reactions due to the presence of nitrogen atoms (Ito et al., 1980)(Ito et al., 1980). The chemical properties of these compounds are pivotal in designing synthetic strategies for new derivatives with desired functionalities.

科学的研究の応用

Cytochrome P450 Enzyme Inhibition

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding how certain compounds can affect drug metabolism. The selectivity of these inhibitors is crucial for predicting drug-drug interactions (DDIs) and understanding the metabolic pathways involved in the processing of various pharmaceuticals. This area of research is critical for compounds that may interact with or inhibit specific P450 enzymes, affecting the metabolism of other drugs (Khojasteh et al., 2011).

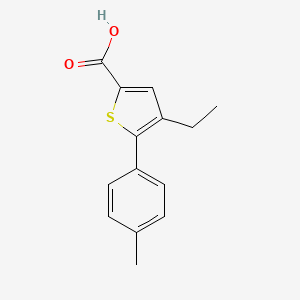

Antimicrobial and Anticancer Properties

The study of thiophene analogues of known carcinogens and their potential carcinogenicity points towards the importance of chemical structure modifications in altering biological activity. This research can inform the design of new compounds with improved safety profiles or enhanced activity against specific targets, such as microbial pathogens or cancer cells (Ashby et al., 1978).

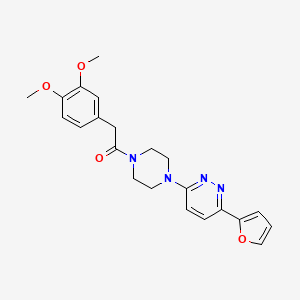

Heterocyclic Compounds' Biological Significance

The exploration of heterocyclic compounds bearing a triazine scaffold and their wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects, underscores the potential of such compounds in drug development. These findings suggest that N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide could also be investigated for similar biological activities, given its complex heterocyclic structure (Verma et al., 2019).

Gastroprotective Properties

The gastroprotective properties of ebrotidine and its mechanism of action provide a model for how certain compounds can interact with the gastric mucosa to promote healing and protect against ulceration. This research area might be relevant for investigating the effects of similarly structured compounds on gastrointestinal health (Slomiany et al., 1997).

作用機序

Mode of Action

The presence of a 1,2,4-triazole ring and a benzenesulfonamide group suggests that it may have diverse biological activities .

Result of Action

The molecular and cellular effects of STK806920’s action are currently unknown. Preliminary studies suggest that the compound may have antiproliferative effects on certain cancer cell lines

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O3S2/c33-25(20-13-15-22(16-14-20)31-37(34,35)24-11-5-2-6-12-24)19-36-27-30-29-26(21-8-7-17-28-18-21)32(27)23-9-3-1-4-10-23/h1-18,31H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXREKAOCGFYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)

![2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2495314.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)